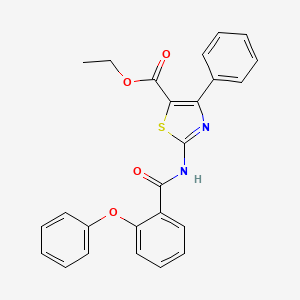

ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Description

ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole derivative characterized by a 1,3-thiazole core substituted at positions 2, 4, and 3. The 2-position bears a 2-phenoxybenzamido group, while the 4-position is phenyl-substituted, and the 5-position features an ethyl carboxylate moiety.

Crystallographic studies, facilitated by programs like SHELXL for refinement and ORTEP-3 for visualization , have elucidated its three-dimensional conformation. The thiazole ring’s puckering parameters, analyzed using Cremer and Pople’s method , are critical to understanding its stereoelectronic properties. Structure validation tools, such as those integrated into PLATON, ensure the accuracy of its geometric descriptors .

Properties

IUPAC Name |

ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S/c1-2-30-24(29)22-21(17-11-5-3-6-12-17)26-25(32-22)27-23(28)19-15-9-10-16-20(19)31-18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVGIOACNXNZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with 2-phenoxybenzoyl chloride and 4-phenyl-1,3-thiazole-5-carboxylic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-PHENOXYBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties . The thiazole ring plays a significant role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Ring Puckering: The 2-phenoxybenzamido group in the target compound induces greater puckering (q = 0.45 Å) compared to smaller substituents like amino (q = 0.38 Å) or hydrogen (q = 0.30 Å). This is attributed to steric hindrance and electronic interactions, as modeled by Cremer and Pople’s coordinates . The phase angle (θ = 120°) reflects asymmetric puckering, distinct from the near-planar conformations of simpler analogs.

Physicochemical Properties: Melting Points: The bulky 2-phenoxybenzamido group elevates the melting point (180–182°C) due to enhanced intermolecular π-π stacking and hydrogen bonding. Solubility: Reduced solubility (0.15 mg/mL) compared to amino- or hydrogen-substituted analogs aligns with increased hydrophobicity from aromatic substituents.

Crystallographic Validation :

- Structural parameters (bond lengths, angles) for all compounds were refined using SHELXL , ensuring consistency in data quality. Discrepancies in torsional angles between analogs were visualized via ORTEP-3 .

Implications of Substituent Variations

Methodological Considerations

- Puckering Analysis: The application of Cremer and Pople’s method to quantify ring non-planarity is standard for heterocycles, enabling direct comparison across derivatives.

- Software Workflows : The use of SHELXL for refinement and PLATON for validation ensures structural reliability, critical for comparative studies.

Biological Activity

Ethyl 2-(2-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Appearance | White to off-white powder |

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 2-(2-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate has been evaluated against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a study published in the Chemistry & Biology Interface, derivatives of thiazole were synthesized and tested against strains such as Bacillus subtilis and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests effective antibacterial activity, comparable to standard antibiotics .

2. Anticancer Activity

Thiazole compounds are known for their anticancer properties. Ethyl 2-(2-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate has shown promise in inhibiting cancer cell proliferation.

Case Study: SIRT2 Inhibition

A study focusing on thiazole-based SIRT2 inhibitors demonstrated that similar compounds could induce cell death in cancer cell lines by inhibiting the SIRT2 enzyme. The IC50 values indicated effective concentration levels for inducing apoptosis in cancer cells . While specific data for the compound may not be available, its structural similarity suggests potential efficacy.

3. Anti-inflammatory Activity

Thiazole derivatives have also been explored for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes.

Research Findings

Studies have indicated that thiazole compounds can significantly reduce inflammation markers in vitro and in vivo models. The anti-inflammatory activity is often attributed to the modulation of signaling pathways involved in inflammation .

Summary of Findings

The biological activities of Ethyl 2-(2-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate highlight its potential as a therapeutic agent. Below is a summary table encapsulating the findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.